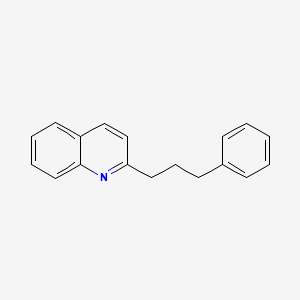

2-(3-Phenylpropyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

114543-37-2 |

|---|---|

Molecular Formula |

C18H17N |

Molecular Weight |

247.3 g/mol |

IUPAC Name |

2-(3-phenylpropyl)quinoline |

InChI |

InChI=1S/C18H17N/c1-2-7-15(8-3-1)9-6-11-17-14-13-16-10-4-5-12-18(16)19-17/h1-5,7-8,10,12-14H,6,9,11H2 |

InChI Key |

KUXBWCAUNUOLOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Phenylpropyl Quinoline and Its Derivatives

Established and Emerging Synthetic Routes to the Quinoline (B57606) Core

The construction of the quinoline core is a well-trodden path in organic synthesis, with a rich history of named reactions. However, contemporary research continues to refine and innovate upon these foundations, emphasizing efficiency, diversity, and sustainability.

Multicomponent Reaction Strategies for Diversification

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. wikipedia.org These reactions are highly convergent and atom-economical, making them particularly attractive for the generation of diverse libraries of quinoline derivatives. wikipedia.org

A notable example is the Povarov reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and an electron-rich alkene to furnish tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinolines. ekb.eg Variations of this reaction are continually being developed to broaden its scope and improve its efficiency. Another versatile MCR is the Doebner–von Miller reaction, which utilizes an aniline and α,β-unsaturated carbonyl compounds to construct the quinoline ring system. nih.govpharmaguideline.com This reaction is often catalyzed by Brønsted or Lewis acids. nih.gov

| Multicomponent Reaction | Reactants | Key Features |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Forms tetrahydroquinolines, requires subsequent oxidation. |

| Doebner–von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed, leads to substituted quinolines. nih.govpharmaguideline.com |

| Friedländer Synthesis | 2-Aminoaryl Ketone/Aldehyde, Carbonyl Compound | Base or acid-catalyzed, versatile for polysubstituted quinolines. wikipedia.orgalfa-chemistry.comjk-sci.comorganicreactions.org |

Catalytic Cyclization and Annulation Approaches

Transition metal-catalyzed reactions have revolutionized the synthesis of quinolines, offering mild and efficient pathways with high functional group tolerance. These methods often rely on the activation of C-H bonds, allowing for the direct formation of the quinoline ring from readily available precursors.

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are also a cornerstone of quinoline synthesis. The classical Combes synthesis, which involves the acid-catalyzed cyclization of an enamine derived from an aniline and a β-diketone, remains a widely used method for preparing 2,4-disubstituted quinolines. pharmaguideline.comwikipedia.org

Photochemical Transformations in Quinoline Synthesis

Photochemistry offers a unique and powerful approach to the synthesis of quinolines, often proceeding under mild conditions and enabling transformations that are difficult to achieve through thermal methods. Visible-light photoredox catalysis has emerged as a particularly attractive strategy, allowing for the generation of radical intermediates that can participate in quinoline-forming cyclization reactions.

For example, the photocatalytic Minisci reaction allows for the direct C-H alkylation of quinolines, providing a means to introduce substituents at the 2-position. nih.gov While this is a functionalization reaction rather than a de novo synthesis, it highlights the potential of photochemical methods in the chemistry of quinolines. De novo photochemical syntheses often involve the cyclization of suitably substituted precursors, such as vinyl azides or enamines, upon irradiation.

Green Chemistry Principles in Quinoline Derivative Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact and enhance sustainability. This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free or reusable catalytic systems.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many classical quinoline syntheses, such as the Friedländer and Combes reactions, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.gov The use of solid-supported catalysts, such as zeolites or polymer-bound reagents, facilitates catalyst recovery and reuse, further contributing to the green credentials of the synthetic process. One-pot syntheses, which combine multiple reaction steps into a single operation, also align with green chemistry principles by reducing solvent usage and waste generation. nih.gov

Specific Strategies for Constructing the 3-Phenylpropyl Moiety

The introduction of the 3-phenylpropyl group at the C2 position of the quinoline ring requires a distinct set of synthetic strategies, which can be broadly categorized into methods that construct the side chain prior to quinoline formation and those that append it to a pre-formed quinoline nucleus.

Chain Elongation and Functional Group Introduction

A plausible and versatile approach to 2-(3-phenylpropyl)quinoline involves the use of a pre-functionalized quinoline precursor, such as 2-chloroquinoline (B121035) or 2-methylquinoline. These starting materials are readily accessible through established quinoline syntheses.

Cross-Coupling Reactions: A powerful strategy involves the palladium-catalyzed cross-coupling of a 2-haloquinoline with a suitable organometallic reagent bearing the 3-phenylpropyl group. For instance, a Grignard reagent, such as 3-phenylpropylmagnesium bromide, can be coupled with 2-chloroquinoline. Alternatively, a Sonogashira coupling of 2-chloroquinoline with 3-phenyl-1-propyne, followed by catalytic hydrogenation of the resulting alkyne, would yield the desired saturated side chain. Similarly, a Heck coupling between 2-chloroquinoline and allylbenzene, followed by reduction of the double bond, presents another viable route.

| Coupling Reaction | Quinoline Precursor | Coupling Partner | Key Steps |

| Grignard Coupling | 2-Chloroquinoline | 3-Phenylpropylmagnesium bromide | Direct C-C bond formation. |

| Sonogashira Coupling | 2-Chloroquinoline | 3-Phenyl-1-propyne | Coupling followed by hydrogenation. |

| Heck Coupling | 2-Chloroquinoline | Allylbenzene | Coupling followed by hydrogenation. |

Condensation and Reduction: An alternative approach starts with 2-methylquinoline. An aldol-type condensation with benzaldehyde (B42025) would furnish 2-(2-phenylethenyl)quinoline. Subsequent catalytic hydrogenation of the double bond and the quinoline ring (if desired, though selective alkene reduction is possible) would lead to the target molecule.

Wittig Reaction: The Wittig reaction provides another avenue for chain elongation. A phosphonium (B103445) ylide derived from a 2-(halomethyl)quinoline could react with 2-phenylethanal to form an alkene, which upon reduction, would yield this compound.

These strategies, combining well-established methods for both quinoline synthesis and carbon-carbon bond formation, offer a robust and flexible toolbox for the synthesis of this compound and its derivatives, enabling further exploration of their chemical and biological properties.

Stereoselective Synthetic Pathways for Chiral Analogues

The introduction of chirality into the this compound scaffold can significantly impact its biological activity. Stereoselective synthesis aims to produce specific enantiomers or diastereomers, which is crucial for understanding structure-activity relationships. While direct asymmetric synthesis of this compound is not extensively documented, several strategies employed for related quinoline and tetrahydroquinoline derivatives can be adapted.

One prominent approach involves the asymmetric hydrogenation of a suitable quinoline precursor. For instance, iridium-catalyzed asymmetric hydrogenation has been successfully used for the enantioselective synthesis of chiral tetrahydroquinolines. rsc.org A prochiral quinoline substrate, substituted at the 2-position with a 3-phenylpropenyl group, could be subjected to hydrogenation using a chiral iridium catalyst to yield the desired chiral 2-(3-phenylpropyl)tetrahydroquinoline. The choice of chiral ligand is critical for achieving high enantioselectivity.

Another strategy is the use of a Pd-catalyzed intramolecular aza-Michael reaction. rsc.org This method has been applied to the asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines. The synthesis would begin with a chiral precursor, and the cyclization step would establish the stereocenter in the quinoline ring system.

Furthermore, chiral phosphoric acid (CPA) catalysis has emerged as a powerful tool in asymmetric synthesis. rsc.orgrsc.org A photoredox Minisci-type radical functionalization, catalyzed by a combination of a chiral lithium phosphate (B84403) and an iridium photocatalyst, has been used for the enantioselective synthesis of 2-alkyl-3-(N-indolyl)quinolines. rsc.orgrsc.org This methodology could potentially be adapted for the introduction of a chiral center at a different position of the this compound core.

The following table summarizes potential stereoselective methods applicable to the synthesis of chiral analogues of this compound, based on established methodologies for related compounds.

| Methodology | Catalyst/Reagent | Potential Substrate | Expected Chiral Product | Key Features |

| Asymmetric Hydrogenation | Chiral Iridium Catalyst (e.g., Ir-SpiroPAP) nih.gov | 2-(3-Phenylpropenyl)quinoline | Chiral 2-(3-Phenylpropyl)tetrahydroquinoline | High yields and excellent enantioselectivity have been reported for similar substrates. nih.gov |

| Intramolecular aza-Michael Reaction | Palladium Catalyst with Chiral Ligand | Suitably functionalized acyclic precursor | Chiral 2-(3-Phenylpropyl)tetrahydroquinoline | Establishes the chiral center during the ring-forming step. rsc.org |

| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid (CPA) and Photocatalyst | This compound | Chiral functionalized this compound | Enables the introduction of chirality at various positions on the quinoline ring. rsc.orgrsc.org |

Solid-Phase Synthesis and Combinatorial Library Generation

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of related compounds, which is invaluable for drug discovery and materials science research. This approach involves attaching a starting material to a solid support (resin) and carrying out subsequent chemical transformations. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.

A solid-phase approach to a library of this compound derivatives could be envisioned starting with the immobilization of a suitable precursor onto a resin. A key example in a related system is the solid-phase synthesis of a library based on a tetrahydroquinoline scaffold. canada.ca In this strategy, a chiral tetrahydroquinoline core was anchored to a solid support, and subsequent diversification was achieved by reacting various building blocks with the functional groups on the scaffold. canada.ca

For a this compound library, a potential synthetic route could involve the following steps:

Immobilization: A functionalized quinoline precursor, such as a 2-chloroquinoline, could be attached to a resin functionalized with a suitable linker, for example, a Rink amide or Wang resin.

Core Construction: Alternatively, the quinoline ring itself could be constructed on the solid phase using classic methods like the Friedländer annulation from a resin-bound aminoketone.

Diversification: The 2-(3-phenylpropyl) side chain could be introduced via a Suzuki or Stille coupling of a resin-bound 2-haloquinoline with a (3-phenylpropyl)boronic acid or stannane (B1208499) derivative. Further diversity can be introduced by using a variety of substituted phenylpropyl reagents. Additional functionalization on the quinoline ring, if present, can be used for further library expansion.

Cleavage: Once the synthesis is complete, the final products are cleaved from the solid support for screening and characterization.

The generation of a combinatorial library would involve a split-and-mix approach, where the resin is divided into portions, each portion is reacted with a different building block, and then the portions are recombined. This process allows for the exponential generation of a large number of unique compounds.

The following table outlines a hypothetical solid-phase synthesis strategy for a combinatorial library of this compound derivatives.

| Step | Procedure | Reagents/Conditions | Purpose |

| 1. Resin Functionalization | Loading of a suitable linker onto a polystyrene resin. | e.g., Fmoc-Rink amide linker, DIC, HOBt | Prepares the solid support for substrate attachment. |

| 2. Substrate Attachment | Coupling of a functionalized quinoline precursor to the linker. | e.g., 4-hydroxy-2-methylquinoline, DIC, DMAP | Anchors the starting material to the solid phase. |

| 3. Side Chain Introduction | Suzuki coupling with a boronic acid derivative. | (3-Phenylpropyl)boronic acid, Pd(PPh₃)₄, base | Introduces the core 3-phenylpropyl side chain. |

| 4. Combinatorial Diversification (Split-and-Mix) | Reaction of subsets of the resin with diverse building blocks. | Various substituted boronic acids, alkyl halides, or acyl chlorides. | Generates a library of analogues with diverse substitutions. |

| 5. Cleavage | Treatment with a strong acid to release the final compounds. | Trifluoroacetic acid (TFA) | Isolates the synthesized library members from the solid support. |

Reaction Chemistry and Post Synthetic Functionalization of 2 3 Phenylpropyl Quinoline Systems

Regioselective Derivatization of the Quinoline (B57606) Nucleus

The functionalization of the quinoline core of 2-(3-phenylpropyl)quinoline is governed by the principles of electrophilic aromatic substitution, modulated by the electronic nature of the heterocyclic system. The quinoline ring system consists of two fused rings: a pyridine (B92270) ring and a benzene (B151609) ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, especially under acidic conditions where it becomes protonated. Consequently, electrophilic substitution reactions preferentially occur on the benzene portion of the molecule.

For the quinoline scaffold, electrophilic attack typically favors positions 5 and 8. pharmaguideline.com The presence of the C2-alkyl substituent (the phenylpropyl group) does not alter this inherent preference for substitution on the carbocyclic ring. Research on the remote C-H halogenation of 8-substituted quinoline derivatives has shown that halogenation occurs with high regioselectivity at the C5 position. rsc.orgrsc.org This provides a strong model for the expected reactivity of 2-substituted quinolines like this compound.

Common electrophilic substitution reactions and their expected regioselectivity on the this compound nucleus are summarized below.

Interactive Table 3.1: Regioselective Electrophilic Substitution Reactions on the Quinoline Nucleus

| Reaction | Reagent(s) | Expected Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-(3-phenylpropyl)quinoline and 8-Nitro-2-(3-phenylpropyl)quinoline | pharmaguideline.com |

| Bromination | Br₂ / H₂SO₄ | 5-Bromo-2-(3-phenylpropyl)quinoline and 8-Bromo-2-(3-phenylpropyl)quinoline | pharmaguideline.com |

| Chlorination | TCCA / Acetonitrile | 5-Chloro-2-(3-phenylpropyl)quinoline | rsc.orgrsc.org |

| Sulfonation | Fuming H₂SO₄ | This compound-8-sulfonic acid and this compound-5-sulfonic acid | mit.edu |

Transformations Involving the Phenylpropyl Side Chain

The 3-phenylpropyl side chain offers multiple sites for chemical modification, distinct from the quinoline core. The most reactive site on this chain is the benzylic carbon—the carbon atom adjacent to the terminal phenyl group—due to the resonance stabilization of any radical or ionic intermediates formed at this position.

One of the most common transformations is the oxidation of the benzylic C-H bond. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can cleave the alkyl chain, oxidizing the benzylic carbon to a carboxylic acid. rsc.orgresearchgate.net This reaction would transform this compound into 2-(2-carboxyethyl)quinoline. Milder, more controlled oxidation can yield a ketone at the benzylic position. For instance, N-oxyl radical catalysts have been used for the aerobic oxidation of the benzylic C–H bonds in substrates like 3-phenylpropyl benzoate, affording the corresponding ketone in good yields.

Another key reaction is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) with a radical initiator. This selectively introduces a bromine atom at the benzylic position, creating a valuable intermediate for further nucleophilic substitution reactions.

Interactive Table 3.2: Functionalization of the Phenylpropyl Side Chain

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Benzylic Oxidation (Ketone) | N-hydroxy precatalyst, Co(OAc)₂, Mn(OAc)₃·2H₂O, O₂ | 2-(3-Oxo-3-phenylpropyl)quinoline | |

| Benzylic Oxidation (Carboxylic Acid) | KMnO₄ or H₂CrO₄ | 2-(2-Carboxyethyl)quinoline | rsc.orgresearchgate.net |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 2-(1-Bromo-3-phenylpropyl)quinoline |

Oxidative and Reductive Manipulations of the Molecular Scaffold

Beyond substitutions on specific rings, the entire this compound molecule can undergo oxidative or reductive transformations that significantly alter the character of the heterocyclic core.

Oxidation to N-Oxide The nitrogen atom of the quinoline ring can be selectively oxidized to form this compound N-oxide. This transformation is typically accomplished using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The formation of the N-oxide has a profound electronic effect on the quinoline system; it activates the C2 and C4 positions towards nucleophilic attack and certain types of regioselective C-H functionalization. researchgate.net For example, quinoline N-oxides can undergo deoxygenative C2-heteroarylation, providing a route to introduce nitrogen-containing aromatic rings at the C2 position, displacing the original phenylpropyl group or, in other cases, functionalizing the C2-alkyl group itself. mdpi.com

Reduction to Tetrahydroquinoline Conversely, the quinoline ring system can be reduced to form 2-(3-phenylpropyl)-1,2,3,4-tetrahydroquinoline. This is a hydrogenation reaction that saturates the pyridine portion of the nucleus. This transformation can be achieved using various catalytic systems, including palladium on carbon (Pd/C) under a hydrogen atmosphere, or through transfer hydrogenation. Iridium-catalyzed asymmetric hydrogenation has also been employed to produce chiral 4-aryl-substituted tetrahydroquinolines with high enantioselectivity. The reduction converts the planar, aromatic quinoline core into a non-planar, saturated heterocyclic system, fundamentally changing its three-dimensional structure and chemical properties.

Interactive Table 3.3: Redox Reactions of the Quinoline Scaffold

| Reaction Type | Reagent(s) / Catalyst | Product | Reference |

|---|---|---|---|

| Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide | researchgate.net |

| Reduction (Hydrogenation) | H₂, Pd/C | 2-(3-Phenylpropyl)-1,2,3,4-tetrahydroquinoline | |

| Reduction (Transfer Hydrogenation) | iPrOH, Mn-PN3 Pincer Complex | 2-(3-Phenylpropyl)-1,2,3,4-tetrahydroquinoline |

Comprehensive Spectroscopic and Structural Characterization of 2 3 Phenylpropyl Quinoline and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(3-phenylpropyl)quinoline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the quinoline (B57606) and phenylpropyl moieties. semanticscholar.org The aromatic protons of the quinoline ring typically appear in the downfield region, from approximately 7.30 to 8.10 ppm. semanticscholar.org The protons on the phenyl ring of the propyl chain also resonate in the aromatic region. semanticscholar.org The aliphatic protons of the propyl chain appear as distinct multiplets in the upfield region of the spectrum. semanticscholar.org Specifically, the protons adjacent to the quinoline ring and the phenyl group, as well as the central methylene (B1212753) protons, can be distinguished by their chemical shifts and coupling patterns. semanticscholar.org The concentration of quinoline derivatives in solution can influence the chemical shifts observed in ¹H-NMR studies, a phenomenon attributed to aromatic stacking interactions. uncw.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure by showing a unique signal for each carbon atom in a distinct chemical environment. semanticscholar.orgresearchgate.net The spectrum for this compound shows signals corresponding to the nine carbons of the quinoline ring system, the six carbons of the phenyl group, and the three carbons of the propyl chain. semanticscholar.org The carbon atoms of the quinoline ring typically resonate between 121 and 163 ppm, while the phenyl carbons appear in a similar range. semanticscholar.org The aliphatic carbons of the propyl chain are found at significantly higher field, with characteristic shifts around 31, 35, and 38 ppm. semanticscholar.org

Detailed analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. semanticscholar.orgtsijournals.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃ semanticscholar.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinoline H-3 | 7.35-7.30 (m) | 121.4 |

| Quinoline H-4 | 8.09 (d, J = 8.4 Hz) | 136.3 |

| Quinoline H-5 | 7.72 (dt, J = 7.6, 1.4 Hz) | 126.8 |

| Quinoline H-6 | 7.51 (dt, J = 7.6, 1.0 Hz) | 127.5 |

| Quinoline H-7 | 7.80 (d, J = 8.2 Hz) | 129.4 |

| Quinoline H-8 | 8.08 (d, J = 8.2 Hz) | 128.9 |

| Phenyl H | 7.26-7.21 (m) | 128.5, 128.4, 125.8 |

| Propyl CH₂ (α) | 3.06 (t, J = 7.8 Hz) | 38.8 |

| Propyl CH₂ (β) | 2.24-2.17 (m) | 31.6 |

| Propyl CH₂ (γ) | 2.78 (t, J = 7.8 Hz) | 35.7 |

| Quinoline C-2 | - | 162.5 |

| Quinoline C-4a | - | 148.0 |

| Quinoline C-8a | - | 125.7 |

| Phenyl C-1' | - | 142.1 |

Note: (s) singlet, (d) doublet, (t) triplet, (m) multiplet. J values represent coupling constants in Hertz.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a molecular fingerprint of this compound by probing its vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of quinoline derivatives is characterized by several key absorption bands. arabjchem.orgmdpi.com Aromatic C-H stretching vibrations are typically observed in the 3000-3120 cm⁻¹ region. arabjchem.org The stretching vibrations of the C-C and C-N bonds within the quinoline ring system appear in the 1650-1400 cm⁻¹ range. arabjchem.orgdergipark.org.tr For this compound, the aliphatic C-H stretching vibrations of the propyl chain would be expected in the 2850-2960 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern on the aromatic rings, appear at lower wavenumbers. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectra of quinoline derivatives also show characteristic bands for the ring stretching and deformation modes. researchgate.net For instance, a characteristic band around 1580 cm⁻¹ can be assigned to a quinoline ring mode. researchgate.net The breathing modes of the quinoline ring can be observed at lower frequencies. researchgate.net

Table 2: Key Vibrational Modes for Quinoline Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3000–3120 | FT-IR, Raman arabjchem.org |

| Aliphatic C-H Stretch | 2850–2960 | FT-IR, Raman arabjchem.org |

| C=C/C=N Ring Stretch | 1400–1650 | FT-IR, Raman arabjchem.orgdergipark.org.tr |

| C-N Stretch | 1076-1375 | FT-IR, Raman dergipark.org.tr |

| Ring Breathing Modes | 711–1010 | FT-IR, Raman researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound. The protonated molecule [M+H]⁺ would be observed in techniques like electrospray ionization (ESI). semanticscholar.org

Fragmentation Analysis: Under electron ionization (EI), the molecular ion of this compound will undergo characteristic fragmentation. chempap.orglibretexts.org The fragmentation of 2-substituted quinolines often involves cleavages in the side chain. chempap.org For this compound, a likely fragmentation pathway is benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a quinolinylmethyl radical cation. Another common fragmentation for quinolines is the loss of HCN from the quinoline ring system. chempap.org The fragmentation pattern of 2-(3-phenylpropyl)pyridine, a close analogue, can also provide insights into the expected fragmentation of the title compound. massbank.eu The study of various 2-substituted quinoline derivatives has shown that the nature of the substituent significantly influences the fragmentation pathways. chempap.orgjst.go.jp

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

| [M]⁺ | 247 | Molecular Ion |

| [M-C₇H₇]⁺ | 156 | Loss of a tropyl radical |

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzylic cleavage) |

| [M-HCN]⁺ | 220 | Loss of hydrogen cyanide from the quinoline ring |

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidation

The crystal structure of a quinoline derivative reveals detailed information about bond lengths, bond angles, and torsion angles. chemmethod.comeurjchem.compreprints.org For instance, it would definitively establish the planarity of the quinoline ring system and the conformation of the phenylpropyl side chain. Intermolecular interactions, such as π-π stacking and C-H···π interactions, which govern the packing of molecules in the crystal lattice, can also be elucidated. chemmethod.comeurjchem.com In many quinoline derivatives, the fused rings are slightly bent. bohrium.com The crystal structures of various substituted quinolines have been determined, revealing that the packing is often stabilized by a network of intermolecular interactions. chemmethod.comeurjchem.comresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of quinoline and its derivatives is characterized by π-π* transitions. mdpi.com Polysubstituted quinolines, particularly those with extended conjugation, can exhibit absorption maxima in the near-UV and visible regions. mdpi.comrsc.org For this compound, one would expect to see absorption bands characteristic of both the quinoline and phenyl chromophores. The absorption spectra of some quinoline derivatives are sensitive to solvent polarity. nih.gov

Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent, and their emission properties are often sensitive to their molecular structure and environment. nih.govmdpi.com The fluorescence of quinoline-based compounds is often attributed to a π-π* transition of the conjugated system. mdpi.com The emission wavelength and quantum yield can be influenced by the nature and position of substituents on the quinoline ring. mdpi.comnih.gov For example, electron-donating or electron-withdrawing groups can tune the emission color. nih.gov The fluorescence of some quinoline derivatives is also sensitive to solvent polarity and pH. nih.govlibretexts.org The Stokes shift, which is the difference between the absorption and emission maxima, can provide information about the change in geometry and electronic distribution between the ground and excited states. mdpi.com

Table 4: General Photophysical Properties for Phenyl-Substituted Quinolines

| Property | Typical Observation | Influencing Factors |

| Absorption Maximum (λ_abs) | UV region, can extend to visible | Conjugation, substituents, solvent mdpi.comrsc.orgnih.gov |

| Emission Maximum (λ_em_) | Blue to green region, can be red-shifted | Substituents, solvent polarity, pH mdpi.comnih.govmdpi.comlibretexts.org |

| Stokes Shift | Variable, can be large | Molecular rigidity, excited state geometry, solvent mdpi.com |

| Fluorescence Quantum Yield | Varies significantly | Substituents, solvent, presence of quenchers mdpi.commdpi.com |

Theoretical and Computational Investigations of 2 3 Phenylpropyl Quinoline Molecular Systems

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Stability Analysisnih.govaaai.orgarxiv.org

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. aaai.org By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient yet accurate framework for analyzing molecular structure, stability, and reactivity. nih.govarxiv.org For 2-(3-Phenylpropyl)quinoline, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can determine its optimized geometry, vibrational frequencies, and various electronic parameters. nih.gov These calculations are fundamental to understanding the molecule's intrinsic chemical nature.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comscirp.org

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. irjweb.com For this compound, the HOMO is typically distributed over the electron-rich quinoline (B57606) ring system, while the LUMO is also localized on this aromatic moiety. The energy gap provides insight into the intramolecular charge transfer that can occur within the molecule. scirp.org

Table 1: Calculated FMO Properties of this compound Calculations performed using DFT at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.78 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.67 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. wuxiapptec.com |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals corresponding to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.de This method provides a detailed picture of intramolecular bonding and interactions. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which can be quantified by the second-order perturbation stabilization energy, E(2). uni-rostock.de

Table 2: Key NBO Donor-Acceptor Interactions in this compound Calculations performed using DFT at the B3LYP/6-31G(d,p) level of theory.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N5 | π(C3-C4) | 18.5 | Lone Pair → Antibonding π |

| π (C6-C7) | π(C8-C9) | 22.1 | π → Antibonding π |

| π (C11-C12) | π(C13-C14) | 20.8 | π → Antibonding π |

| σ (C1-C16) | σ(C16-C17) | 5.2 | σ → Antibonding σ |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. mdpi.com

Typically, regions of negative potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms. Regions of positive potential (colored blue) indicate electron-deficient areas, which are favorable sites for nucleophilic attack. In this compound, the most negative potential is concentrated around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The hydrogen atoms, particularly those on the aromatic rings, represent regions of positive potential. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behaviornih.govmdpi.com

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and structural flexibility. mdpi.com

For this compound, MD simulations are particularly useful for analyzing the flexibility of the 3-phenylpropyl side chain. The rotation around the single bonds in this chain allows the molecule to adopt various conformations. By simulating the molecule in a solvent environment (e.g., water) over a period of nanoseconds, researchers can study its conformational landscape, identify the most stable conformers, and analyze the stability of its interactions with other molecules, such as a protein target. nih.govmdpi.com Key parameters like the root-mean-square deviation (RMSD) are used to assess the stability of the molecular structure during the simulation.

Table 3: Representative Parameters and Findings from an MD Simulation of this compound

| Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling of conformational space. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic physiological conditions. |

| Temperature | 300 K | Approximates physiological temperature. |

| Average RMSD | 1.5 Å | A low and stable RMSD value indicates that the molecule maintains a stable overall conformation throughout the simulation. |

| Conformational Analysis | Multiple rotamers of the propyl chain observed | Reveals the dynamic nature and flexibility of the side chain, which is important for binding to target sites. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Predictionnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.govmdpi.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby accelerating the drug discovery process. nih.gov

A QSAR study involving this compound would typically include a dataset of quinoline derivatives with varying substituents. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode topological, electronic, or steric properties. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build a model that links these descriptors to the observed activity. researchgate.net The resulting equation can highlight which molecular features are most important for the desired activity.

Table 4: Hypothetical QSAR Model for Predicting Anticancer Activity of Quinoline Derivatives

| Model Equation | pIC50 = 0.85(XLogP) - 0.21(TPSA) + 1.54(ELUMO) + 2.78 |

| Statistical Parameters | R² = 0.88 , Q² = 0.75 |

| Descriptor | Description |

| XLogP | Logarithm of the octanol/water partition coefficient (hydrophobicity). |

| TPSA | Topological Polar Surface Area. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| Interpretation | The model suggests that higher hydrophobicity and a more negative LUMO energy contribute positively to the anticancer activity, while a larger polar surface area is detrimental. |

Molecular Docking Studies for Ligand-Target Interaction Profilingnih.govnih.govresearchgate.net

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor or enzyme. nih.govnih.gov This technique is crucial in drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

In a docking study of this compound, the molecule would be placed into the binding site of a biologically relevant protein target. An algorithm then samples numerous possible conformations and orientations of the ligand within the binding site, and a scoring function estimates the binding affinity for each pose. nih.govresearchgate.net The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com For instance, the quinoline nitrogen might act as a hydrogen bond acceptor, while the phenyl and quinoline rings could engage in hydrophobic and π-stacking interactions with amino acid residues in the active site.

Table 5: Hypothetical Molecular Docking Results of this compound with a Target Protein (e.g., a Kinase)

| Parameter | Result |

| Target Protein | Protein Kinase (e.g., EGFR) |

| Binding Affinity (kcal/mol) | -8.9 |

| Key Interacting Residues | Met793, Leu718, Val726, Lys745, Asp855 |

| Types of Interactions | Hydrogen Bond: Quinoline N with Met793 backbone. Hydrophobic Interactions: Phenylpropyl chain with Leu718, Val726. π-π Stacking: Quinoline ring with a Phenylalanine residue. |

| Interpretation | The strong binding affinity and specific interactions suggest that this compound is a potential inhibitor of the target protein. |

Advanced Research Trajectories and Interdisciplinary Applications of Quinoline Derivatives

Role in Organic Synthesis and Catalysis

In the realm of synthetic chemistry, the quinoline (B57606) moiety is a cornerstone for creating complex molecules. Its derivatives are pivotal as ligands for metal catalysts, as organocatalysts, and as fundamental building blocks (synthons) for more elaborate heterocyclic structures.

The design of ligands and organocatalysts based on the quinoline framework is a highly active area of research. The nitrogen atom in the quinoline ring can coordinate to metal centers, while the aromatic system can be functionalized to tune the steric and electronic properties of the resulting catalyst.

Quinoline-based systems have been successfully employed as ligands in transition metal catalysis. For instance, novel quinoline-based N,N,N-ligands have been synthesized for use in nickel-catalyzed reactions. unit.no The synthesis of these ligands often involves well-established methodologies such as the Buchwald-Hartwig amination or reductive amination. unit.no Although direct studies on 2-(3-phenylpropyl)quinoline as a ligand are not widely documented, its structure is analogous to other quinoline derivatives used in catalysis. The phenylpropyl group can influence the ligand's solubility and its steric profile, which are critical factors in catalyst performance.

Furthermore, quinoline derivatives can function as organocatalysts. For example, p-toluenesulfonic acid has been effectively used as an organocatalyst to promote the synthesis of quinoline-4-carboxylic acid derivatives under microwave irradiation, showcasing a green and efficient synthetic route. researchgate.net The development of bifunctional organocatalysts, which combine an amine unit with a hydrogen-bond donating group, is a successful strategy in asymmetric synthesis. beilstein-journals.org The this compound structure could potentially be modified to incorporate such functionalities, creating novel organocatalysts.

A common synthetic route to quinoline derivatives is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov A variation of this approach involves the cyclization of intermediates like N-[2-(3-oxo-3-phenylpropyl)phenyl]benzenesulfonamide, which upon treatment with polyphosphoric acid (PPA), yields a quinoline structure. clockss.org This highlights a pathway where the phenylpropyl moiety is integral to the formation of the quinoline ring itself.

Table 1: Synthetic Methodologies for Quinoline Derivatives

| Reaction Name | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl ketone, α-Methylene carbonyl | Acid/Base catalysis | Substituted Quinolines | nih.gov |

| PPA Cyclization | N-[2-(3-Oxo-3-phenylpropyl)phenyl]benzenesulfonamide | PPA, 120 °C | 2-Phenyl-4-substituted Quinoline | clockss.org |

| Buchwald-Hartwig Amination | Biaryl precursor, Quinoline-amine | Palladium catalyst | N,N,N-Quinoline/Pyridine (B92270) Ligands | unit.no |

| Three-Component Reaction | Aromatic aldehyde, Aniline (B41778), Pyruvic acid | p-Toluenesulfonic acid, Microwave | Quinoline-4-carboxylic acids | researchgate.net |

A synthon is a conceptual unit within a molecule that assists in forming a synthetic connection in retrosynthetic analysis. The this compound scaffold serves as a valuable synthon for constructing more complex, fused heterocyclic systems.

The inherent reactivity of the quinoline ring allows for further annulation reactions. For example, 2-chloro-3-formyl quinoline is a key intermediate that can be derived from quinoline and subsequently used to build fused systems like pyrazolines through condensation reactions. researchgate.net This demonstrates the principle of using a substituted quinoline as a foundational block for diverse heterocyclic compounds.

In a multi-step synthesis, the phenylpropyl group can be introduced as part of a building block. For instance, the synthesis of 8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide involves the reaction of a thienoquinoline carboxylic acid with 3-phenylpropylamine. vulcanchem.com In this case, the amine acts as a synthon to append the phenylpropylamide side chain, which can be crucial for biological interactions. vulcanchem.com This approach highlights the modularity of synthesizing complex molecules where the this compound theme is constructed from separate quinoline and phenylpropyl units.

The synthesis of quinolines from acyclic precursors, such as in the Friedländer-type reaction of N-[2-(3-oxo-3-phenylpropyl)phenyl]benzenesulfonamide, intrinsically uses the phenylpropyl fragment as a key part of the synthon that leads to the final heterocyclic architecture. clockss.org

Exploration in Materials Science

The photophysical properties and structural rigidity of the quinoline nucleus make it an attractive component for advanced functional materials. scielo.br The incorporation of substituents like the phenylpropyl group allows for the fine-tuning of material properties such as solubility, processability, and intermolecular interactions.

Quinoline derivatives are recognized for their potential in organic electroluminescent (OEL) devices, often serving as fluorescent emitters or as host materials in the emissive layer. google.com The quinoline core is a robust chromophore, and its emission properties can be tailored by attaching various substituents. scielo.br

Patents for organic light-emitting diodes (OLEDs) frequently list 2-phenylquinoline (B181262) derivatives as components of the light-emitting layer. google.com The phenylpropyl group in this compound can serve several functions in such a material. It can enhance solubility in organic solvents, which is crucial for solution-based processing of devices. Additionally, the flexible propyl chain can disrupt close packing of the molecules in the solid state, which can prevent aggregation-caused quenching of fluorescence and improve the morphological stability of the thin film. While direct use of this compound in a device is not explicitly detailed, the principles of molecular design for OEL materials strongly support its potential utility. The combination of the electron-accepting quinoline moiety and the bulky, solubilizing phenylpropyl side chain fits the profile of molecules designed for these applications. scielo.br

The incorporation of quinoline units into polymers or larger self-assembled structures is a strategy to create materials with ordered architectures and specific functions. The phenylpropyl group can play a role in polymerization and in directing non-covalent assembly.

While direct polymerization of this compound has not been extensively reported, related monomers have been successfully polymerized. For example, 3-phenylpropyl methacrylate (B99206) has been used in RAFT (Reversible Addition-Fragmentation chain-Transfer) dispersion polymerization to create block copolymers that exhibit thermoreversible polymorphism. acs.org This indicates that the phenylpropyl moiety is compatible with controlled polymerization techniques, suggesting that a vinyl-functionalized version of this compound could be a viable monomer for creating novel functional polymers.

More directly, quinoline derivatives have been used as key components in the construction of complex, self-assembled supramolecular structures. A notable example is a linear pillar clockss.orgarene trimer, which was synthesized using a quinoline-functionalized pillar clockss.orgarene as a building block. mdpi.com In this "N-type" foldamer, the quinoline units provide critical π–π stacking interaction sites that drive the formation of supramolecular organic frameworks. mdpi.com This demonstrates the power of the quinoline moiety to direct the self-assembly of macromolecules into highly ordered, functional materials.

Supramolecular Chemistry of Quinoline Systems

Supramolecular chemistry is the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. supramolecularevans.com The structure of this compound, with its multiple aromatic rings and potential for hydrogen bonding (if functionalized), makes it an interesting candidate for supramolecular assembly.

The key non-covalent interactions that govern the assembly of such molecules include π-π stacking, hydrogen bonding, and van der Waals forces. ias.ac.in The quinoline ring system and the phenyl group of the side chain are both capable of participating in π-π stacking interactions. These interactions are crucial in directing the formation of ordered structures in the solid state and in solution.

As seen in the example of the pillararene trimer, quinoline subunits can be explicitly used to create sites for π–π stacking that guide the self-assembly of larger architectures. mdpi.com The phenylpropyl chain in this compound adds another dimension. Its flexibility allows it to adopt conformations that can either promote or sterically hinder intermolecular interactions, providing a mechanism for controlling the packing of molecules. This interplay between the rigid aromatic core and the flexible side chain is a key design principle in creating complex, functional supramolecular systems.

Design of Host-Guest Recognition Systems

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. wikipedia.orgsupramolecularevans.com The design of synthetic hosts capable of selective guest recognition is crucial for applications in sensing, catalysis, and drug delivery. rsc.orgmdpi.comthno.org

The principles of host-guest design can be applied to envision how this compound might function. By incorporating it into larger macrocyclic structures, the phenylpropyl chain could act as a flexible wall, contributing to the formation of a hydrophobic cavity. This cavity could selectively bind small organic molecules or ions, driven by a combination of hydrophobic effects and specific interactions with the quinoline and phenyl moieties. The design of such systems often focuses on achieving high selectivity and affinity for a target guest, a principle that could guide the future development of this compound-based host systems. rsc.orgnih.gov

Table 1: Potential Host-Guest System Characteristics of this compound Derivatives

| Feature | Role in Host-Guest Complex | Potential Guest Molecules | Driving Force for Binding |

| Quinoline Nitrogen | H-bond acceptor / Metal coordination site | Protic molecules, Metal ions | Hydrogen Bonding, Coordination |

| Aromatic Rings | π-surface for stacking/CH-π interactions | Aromatic guests, Alkanes | π-π Stacking, van der Waals |

| Phenylpropyl Chain | Flexible cavity wall / Hydrophobic component | Organic molecules, Fullerenes | Hydrophobic Effect, Shape-Fit |

| Overall Structure | Pre-organization for guest binding | Various small molecules | Multiple Non-Covalent Interactions |

Investigation of Non-Covalent Interactions (e.g., π-Stacking, Hydrogen Bonding)

Non-covalent interactions are fundamental forces that govern molecular recognition, self-assembly, and the structure of materials. vcu.edunciatlas.org The structure of this compound is conducive to a variety of these interactions, which dictate its solid-state packing and solution-phase behavior.

π-Stacking: Aromatic stacking, or π-π interaction, is a significant stabilizing force in systems containing aromatic rings. uncw.edu In this compound, both intramolecular and intermolecular π-stacking are conceivable. Intramolecularly, the flexible propyl linker could allow the terminal phenyl ring to fold back and stack against the quinoline ring system. Intermolecularly, in the solid state or in concentrated solutions, the quinoline rings of adjacent molecules can stack on each other, often in an offset or face-to-face arrangement. nih.govrsc.orgresearchgate.net Studies on related quinoline derivatives show that centroid-to-centroid distances for such interactions typically fall in the range of 3.5 to 3.8 Å. nih.gov These interactions are crucial in determining the crystal packing and can influence the material's electronic properties. rsc.org

Hydrogen Bonding: The nitrogen atom in the quinoline ring is a lone pair donor and thus a competent hydrogen bond acceptor. mdpi.com It can form hydrogen bonds with donor molecules, such as water, alcohols, or other protic species present in its environment. researchgate.netsemanticscholar.org While this compound itself does not possess a hydrogen bond donor, this acceptor capability is a key feature in its interaction profile. In the presence of suitable partners, N-H···N or O-H···N hydrogen bonds can form, influencing solubility and supramolecular assembly. nih.gov Computational studies on similar quinoline systems help to quantify the strength and geometry of these bonds. mdpi.com

Table 2: Summary of Potential Non-Covalent Interactions in this compound

| Interaction Type | Interacting Moieties | Description | Typical Energy (kcal/mol) |

| π-π Stacking | Quinoline-Quinoline / Quinoline-Phenyl | Attraction between electron clouds of aromatic rings. Can be face-to-face or edge-to-face. | 2-10 |

| Hydrogen Bonding | Quinoline Nitrogen (acceptor) + H-donor (e.g., H₂O) | Electrostatic attraction between the nitrogen lone pair and a polarized hydrogen atom. | 3-7 |

| C-H···π Interactions | Propyl C-H bonds + Aromatic rings | Interaction of an aliphatic C-H bond with the face of an aromatic ring. | 1-3 |

| van der Waals Forces | All atoms, particularly alkyl chain | Dispersive forces arising from temporary fluctuations in electron density. | 0.5-2 |

Photochemical and Photophysical Studies of Quinoline Analogues

The quinoline ring is a well-known chromophore, and its derivatives are often fluorescent, making them subjects of intense photophysical and photochemical investigation. scielo.brnih.gov Their properties can be finely tuned by substitution, which alters the energies of their electronic states and their deactivation pathways.

Photoinduced Electron and Energy Transfer Processes

Photoinduced electron transfer (PET) and energy transfer (Förster or Dexter transfer) are fundamental processes in photochemistry, underpinning applications from solar energy conversion to biological sensing. wiley.combeilstein-journals.org These processes involve the transfer of an electron or electronic excitation energy from a photoexcited donor molecule to an acceptor molecule. acs.org

The structure of this compound, featuring a quinoline unit connected to a phenyl group by a flexible three-carbon linker, is a classic donor-bridge-acceptor (D-B-A) motif. researchgate.net Depending on the relative redox potentials of the excited quinoline and the phenyl group, photoexcitation of one moiety could lead to electron transfer to or from the other. The propyl chain acts as a non-conjugated bridge, mediating the electronic coupling between the donor and acceptor. The rate of these transfer processes is highly dependent on the distance and orientation between the donor and acceptor, which in this molecule is governed by the conformational flexibility of the propyl linker. One study notes the synthesis of this compound itself in the context of a domino reaction initiated by photoinduced electron transfer, highlighting the relevance of such processes to this molecular framework. tesisenred.net

Table 3: Potential Photophysical Processes in this compound

| Process | Description | Key Molecular Features | Potential Outcome |

| Absorption (Excitation) | Molecule absorbs a photon, promoting an electron to an excited state (S₁). | Quinoline and phenyl chromophores. | Formation of an excited state. |

| Fluorescence | Radiative decay from the S₁ state back to the ground state (S₀). | Rigidity of the quinoline ring. | Emission of light at a longer wavelength than absorption. |

| Photoinduced Electron Transfer (PET) | Electron moves from the excited donor to the acceptor through the propyl bridge. | Donor-bridge-acceptor structure. | Formation of a charge-separated state (radical ion pair). |

| Photoinduced Energy Transfer (FRET/Dexter) | Excitation energy is transferred from the donor to the acceptor. | Spectral overlap (FRET) or orbital overlap (Dexter). | Quenching of donor fluorescence and sensitization of acceptor. |

| Intersystem Crossing (ISC) | Transition from a singlet excited state (S₁) to a triplet excited state (T₁). | Presence of the nitrogen heteroatom. | Population of a long-lived triplet state, potential for phosphorescence. scielo.brwhiterose.ac.uk |

Development of Quinoline-Based Photochemical Probes and Sensors

The sensitivity of the fluorescence properties of quinoline derivatives to their local environment makes them excellent candidates for the development of chemical sensors and biological probes. nih.govnanobioletters.commdpi.com The general design strategy involves coupling the quinoline fluorophore to a receptor unit that can selectively bind a target analyte (e.g., a metal ion, an anion, or a small molecule). rsc.orgacs.orgresearchgate.net This binding event modulates the photophysical properties of the quinoline, leading to a measurable change in fluorescence intensity, wavelength, or lifetime.

Common mechanisms for fluorescence modulation include PET, intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). acs.org For instance, a receptor appended to the quinoline might quench its fluorescence in the free state via a PET mechanism. Upon binding an analyte, the redox potential of the receptor changes, inhibiting PET and "turning on" the fluorescence.

While this compound has not been specifically reported as a sensor, its scaffold could be readily functionalized for this purpose. rsc.org For example, modification of the phenyl ring with chelating groups could create a selective sensor for metal ions. The quinoline would serve as the stable and efficient fluorophore, with the phenylpropyl linker providing spatial separation between the signaling unit and the binding site. The development of such probes is a burgeoning area of research with applications in environmental monitoring, medical diagnostics, and live-cell imaging. rsc.org

Table 4: Design Principles for Sensors Based on the this compound Scaffold

| Sensor Component | Function | Example Modification | Analyte Detection Mechanism |

| Quinoline Core | Fluorophore (Signaling Unit) | - | Reports on binding event via fluorescence change. |

| Phenylpropyl Linker | Spacer | - | Provides structural flexibility and distance control. |

| Phenyl Ring | Platform for Receptor | Introduction of chelating groups (e.g., -OH, -COOH, amines) | Selective binding of metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺). nanobioletters.commdpi.comrsc.org |

| Functional Group | Recognition Site | Addition of a crown ether | Binding of alkali metal cations. |

| Functional Group | Recognition Site | Addition of a boronic acid | Detection of saccharides or reactive oxygen species. |

Mechanistic Biological Investigations and Structure Activity Relationship Sar Research of Quinoline Compounds

Elucidation of Molecular Interaction Mechanisms with Biomolecular Targets (e.g., Enzymes, Receptors, Channels)

The biological effects of 2-(3-Phenylpropyl)quinoline and related compounds are underpinned by their interactions with various biomolecular targets. Research has indicated that quinoline (B57606) derivatives can engage with a range of proteins, including enzymes, receptors, and ion channels, often through a combination of hydrophobic, hydrogen bonding, and π-π stacking interactions.

For instance, studies on quinoline-based compounds have revealed their potential to inhibit enzymes that act on DNA. biorxiv.org Some quinoline analogs have been shown to intercalate into DNA, leading to conformational changes in enzyme-DNA complexes and subsequent inhibition of enzyme activity. nih.govbiorxiv.org Specifically, certain quinoline derivatives can interact with the minor groove of DNA, causing a shift in the catalytic domain of DNA methyltransferases, thereby inhibiting their function. nih.govbiorxiv.org

In the context of cancer, quinoline derivatives have been investigated as inhibitors of various protein kinases. researchgate.net Molecular docking studies have been employed to predict the binding modes of these compounds within the ATP-binding pocket of kinases, providing a basis for understanding their inhibitory mechanism. researchgate.net Furthermore, quinoline-based compounds have been explored as inhibitors of enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), which are implicated in inflammatory processes. nih.gov The nature and position of substituents on the quinoline ring are critical in determining the target specificity and potency of these inhibitors. nih.gov

Quinoline derivatives have also been identified as modulators of receptors and ion channels. For example, certain analogs act as antagonists for the neurokinin-3 (NK-3) receptor, a target for various central nervous system disorders. nih.govacs.org The 2-phenylquinoline (B181262) scaffold, in particular, has been a key structural element in the design of potent NK-3 receptor antagonists. nih.govacs.org Additionally, some quinoline derivatives have been found to block sodium channels in neurons, leading to anesthetic effects. georgiasouthern.edugeorgiasouthern.edu

Systematic Structure-Activity Relationship (SAR) Studies of Quinoline Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the optimization of lead compounds. For the quinoline scaffold, SAR studies have revealed key structural features that govern the potency and selectivity of these derivatives.

The substitution pattern on the quinoline ring is a major determinant of biological activity. For example, in the context of anti-inflammatory activity, a carboxamide moiety on the quinoline ring has been associated with TRPV1 antagonism, while a carboxylic acid group can confer COX inhibition. nih.gov For PDE4 inhibition, an aniline (B41778) group at the C-4 position, an aryl group at C-8, and an oxazole (B20620) ring at C-5 have been identified as important features. nih.gov

In the development of neurokinin-3 (NK-3) receptor antagonists, SAR studies of 2-phenyl-4-quinolinecarboxamides highlighted the importance of the substituent at the 3-position of the quinoline ring. nih.gov The introduction of a hydroxyl or amino group at this position was found to significantly enhance binding affinity for the hNK-3 receptor. nih.gov

The nature of the substituent at the 2-position of the quinoline ring also plays a crucial role. In a series of 4-flexible amino-2-arylethenylquinoline derivatives designed as multi-target agents for Alzheimer's disease, the introduction of a flexible amino group with a N,N-dimethylaminoalkylamino moiety at the 4-position enhanced the inhibition of Aβ aggregation. mdpi.com The length of the linker between the two nitrogen atoms at the 4-position also influenced activity, with a three-carbon linker showing better results than a two-carbon linker. mdpi.com

The following table summarizes some of the SAR findings for quinoline derivatives:

| Compound Class | Target | Key Structural Features for Activity | Reference |

| Quinoline-based carboxamides | TRPV1 | Carboxamide moiety on the quinoline ring | nih.gov |

| Quinoline-based carboxylic acids | COX | Carboxylic acid group on the quinoline ring | nih.gov |

| 4-Anilino-8-aryl-5-oxazoloquinolines | PDE4 | Aniline at C-4, aryl at C-8, oxazole at C-5 | nih.gov |

| 2-Phenyl-4-quinolinecarboxamides | NK-3 Receptor | Hydroxyl or amino group at the 3-position | nih.gov |

| 4-Flexible amino-2-arylethenylquinolines | Aβ Aggregation | Flexible amino group with N,N-dimethylaminoalkylamino moiety at the 4-position | mdpi.com |

Computational Approaches to Biological Activity Prediction and Lead Optimization

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of biological activity and the optimization of lead compounds. For quinoline derivatives, a variety of computational approaches have been employed to elucidate their mechanisms of action and guide the design of more potent and selective molecules.

Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to its biological target. researchgate.netnih.govbenthamdirect.com This method has been applied to study the interaction of quinoline derivatives with various targets, including protein kinases, researchgate.net HIV reverse transcriptase, nih.govtubitak.gov.tr and the EphB4 receptor. benthamdirect.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the observed biological activity. rsc.org

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to correlate the 3D properties of a series of molecules with their biological activities. rsc.org These models can help to identify the structural features that are important for activity and can be used to predict the activity of new, unsynthesized compounds. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction, allowing for the study of the conformational changes and stability of the complex over time. rsc.orgnih.gov MD simulations have been used to investigate the stability of quinoline derivatives within the binding pockets of their target proteins, providing further insights into their mechanism of action. nih.gov

In addition to predicting biological activity, computational methods are also used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. researchgate.netbenthamdirect.com These in silico predictions can help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. researchgate.netbenthamdirect.com

In Vitro Experimental Methodologies for Investigating Biological Interactions

A variety of in vitro experimental methodologies are employed to investigate the biological interactions of quinoline compounds and validate the predictions from computational studies. These assays are crucial for determining the potency, selectivity, and mechanism of action of these molecules.

Enzyme inhibition assays are commonly used to assess the ability of a compound to inhibit the activity of a specific enzyme. For example, the inhibitory activity of quinoline derivatives against DNA methyltransferases has been evaluated using in vitro methylation assays. biorxiv.org Similarly, the inhibition of kinases, cyclooxygenases, and phosphodiesterases by quinoline compounds has been determined using specific enzymatic assays. nih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. biorxiv.org

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor, and the ability of the test compound to displace the radioligand is measured. The binding affinity is often expressed as the inhibition constant (Ki). nih.gov

Cell-based assays are used to evaluate the biological activity of a compound in a more physiological context. For example, the cytotoxic effects of quinoline derivatives on cancer cell lines are often assessed using the MTT assay. researchgate.netresearchgate.net The ability of compounds to inhibit Aβ aggregation and protect against Aβ-induced neurotoxicity has been studied in neuronal cell lines. mdpi.com

Other in vitro techniques that have been used to study the biological interactions of quinoline compounds include DNA intercalation studies, nih.govbiorxiv.org which can be performed using techniques such as UV-visible spectroscopy and viscometry, and electrophysiological methods to study the effects of compounds on ion channels. georgiasouthern.edugeorgiasouthern.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.